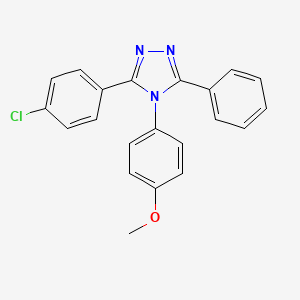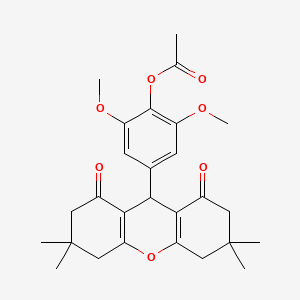![molecular formula C23H20N4O3 B3556358 N-(2-furylmethyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3556358.png)
N-(2-furylmethyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
N-(2-furylmethyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide, also known as FMOC-Lys(Boc)-OH, is a chemical compound that has been widely used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other biochemical processes in the body. FMOC-Lys(Boc)-OH has been synthesized using various methods and has been extensively studied for its potential applications in drug discovery, peptide synthesis, and other fields of research.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide(Boc)-OH is not well understood. However, it is believed to act as a nucleophile and participate in various chemical reactions, including peptide bond formation and acylation reactions. This compound(Boc)-OH has also been shown to interact with various enzymes, including proteases and kinases, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound(Boc)-OH has been shown to exhibit various biochemical and physiological effects, including antimicrobial activity, cell-penetrating activity, and enzyme inhibition. It has also been shown to have potential applications in drug discovery, particularly in the development of peptide-based therapeutics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-furylmethyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide(Boc)-OH in lab experiments include its high purity, stability, and compatibility with various chemical reactions. It is also readily available from commercial sources and can be synthesized using various methods. However, the limitations of using this compound(Boc)-OH include its high cost, limited solubility, and potential toxicity.
Orientations Futures
There are several future directions for the use of N-(2-furylmethyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide(Boc)-OH in scientific research. These include the development of new synthetic methods for this compound(Boc)-OH and its derivatives, the investigation of its biological activity and mechanism of action, and the development of new peptide-based therapeutics using this compound(Boc)-OH as a building block. Additionally, the use of this compound(Boc)-OH in combination with other chemical compounds and technologies may lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion:
This compound(Boc)-OH is a chemical compound that has been widely used in scientific research for its potential applications in drug discovery, peptide synthesis, and other fields of research. It has been synthesized using various methods and has been extensively studied for its biological activity and mechanism of action. This compound(Boc)-OH has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Applications De Recherche Scientifique
N-(2-furylmethyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide(Boc)-OH has been widely used in scientific research as a building block for peptide synthesis, drug discovery, and other applications. It has been used to synthesize various peptides, including antimicrobial peptides, cell-penetrating peptides, and peptide inhibitors. This compound(Boc)-OH has also been used as a starting material for the synthesis of cyclic peptides and peptidomimetics, which have potential applications in drug discovery.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-16-9-11-17(12-10-16)22(28)26-21-20(23(29)24-14-19-8-5-13-30-19)15-25-27(21)18-6-3-2-4-7-18/h2-13,15H,14H2,1H3,(H,24,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGMUPVIASBWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-5-(2-furyl)-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3556275.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3556276.png)
![3,3,6,6-tetramethyl-9-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3556279.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3556296.png)
![2-bromo-N-[4-(4-chlorophenoxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3556305.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3556310.png)

![1-{4-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B3556324.png)

![N-[2-(2,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3556336.png)

![4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl propionate](/img/structure/B3556347.png)

![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-3-methylbenzamide](/img/structure/B3556355.png)